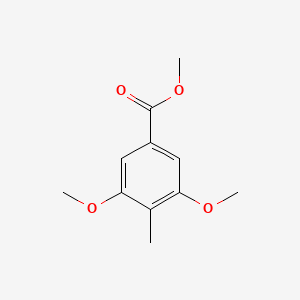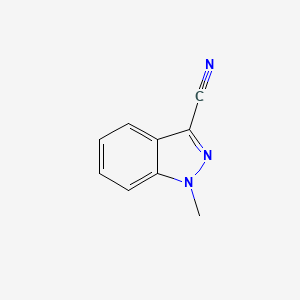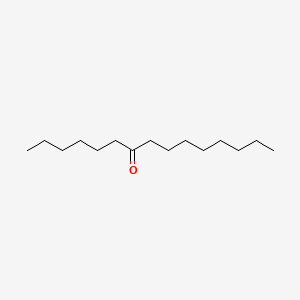
3,4-Dimethoxy-4'-methylbenzhydrol
Vue d'ensemble
Description
3,4-Dimethoxy-4’-methylbenzhydrol is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol It is a derivative of benzhydrol, featuring two methoxy groups at the 3 and 4 positions on one phenyl ring and a methyl group at the 4’ position on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3,4-Dimethoxy-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethoxy-4’-methylbenzhydrol may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the ketone to the corresponding alcohol under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-4’-methylbenzhydrol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products Formed
Oxidation: 3,4-Dimethoxy-4’-methylbenzophenone.
Reduction: 3,4-Dimethoxy-4’-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethoxy-4’-methylbenzhydrol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-4’-methylbenzhydrol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar structure but lacks the methyl group at the 4’ position.
4,4’-Dimethoxybenzhydrol: Similar structure but lacks the methoxy groups at the 3 and 4 positions.
Uniqueness
3,4-Dimethoxy-4’-methylbenzhydrol is unique due to the presence of both methoxy groups and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties .
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIXJLGWITJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374324 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423177-67-7 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)




![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)








